molecular formula C9H8FNO B1296656 2-(5-Fluoro-2-methoxyphenyl)acetonitrile CAS No. 501008-41-9

2-(5-Fluoro-2-methoxyphenyl)acetonitrile

Cat. No. B1296656
M. Wt: 165.16 g/mol
InChI Key: BHJFTJPFOVONOM-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)acetonitrile is a chemical compound with the molecular formula C9H8FNO and a molecular weight of 165.17 . It is a light yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-(5-Fluoro-2-methoxyphenyl)acetonitrile is 1S/C9H8FNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-(5-Fluoro-2-methoxyphenyl)acetonitrile is a light yellow solid . It has a molecular weight of 165.17 . The density is 1.148g/cm3 and the boiling point is 261.7ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study on the synthesis of novel Schiff bases utilized derivatives including 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, an analogous compound showing the relevance of fluoro- and methoxy-substituted phenylacetonitriles in developing antimicrobial agents. These Schiff bases, derived through multi-step reactions including the Gewald synthesis technique, demonstrated significant in vitro antimicrobial activity, highlighting the potential of such compounds in pharmaceutical applications (Puthran et al., 2019).

Electrochemical Charge Storage Materials

Research into fluoropolymers, including a study on the development of poly(5-fluoroindole) derived from 5-fluoroindole in acetonitrile, emphasizes the importance of fluoro-substituted compounds for enhancing electrochemical properties in charge storage materials. This study showcased the superiority of fluorine-substituted conjugated polymers over other polymers in supercapacitor applications, attributing high specific capacitance and good cycling stability to the unique properties conferred by fluorination (Wang et al., 2019).

Nucleophilic Aromatic Substitution

A notable advancement in organic synthesis involves the nucleophilic aromatic substitution reactions of 2-(2-Methoxyphenyl)acetonitrile derivatives to create indolenine products, highlighting the compound's role in synthesizing dyes and constituents of natural products. This method provides a versatile approach to synthesizing indolenines with significant functional group tolerance, illustrating the compound's utility in organic synthesis and material science (Huber et al., 2019).

Molecular Docking and Hepatitis B Inhibition

In the realm of drug discovery, the synthesis and structural analysis of novel compounds, such as 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, demonstrate the potential of fluoro- and methoxy-substituted phenylacetonitriles in developing new inhibitors for hepatitis B. Molecular docking studies and in vitro tests have shown nanomolar inhibitory activity against the Hepatitis B virus, underscoring the importance of these compounds in medicinal chemistry (Ivashchenko et al., 2019).

Safety And Hazards

The compound is considered hazardous. It may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJFTJPFOVONOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307213
Record name 2-(5-fluoro-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoro-2-methoxyphenyl)acetonitrile

CAS RN

501008-41-9
Record name 5-Fluoro-2-methoxybenzeneacetonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-fluoro-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-fluoro-2-methoxyphenyl)acetonitrile
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